molecular formula C14H21BrO2 B8722020 2-Bromo-1-(3-(methoxymethoxy)pentan-3-yl)-4-methylbenzene

2-Bromo-1-(3-(methoxymethoxy)pentan-3-yl)-4-methylbenzene

Cat. No.: B8722020
M. Wt: 301.22 g/mol
InChI Key: AKNFHFSCTRUKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(3-(methoxymethoxy)pentan-3-yl)-4-methylbenzene is a useful research compound. Its molecular formula is C14H21BrO2 and its molecular weight is 301.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21BrO2

Molecular Weight

301.22 g/mol

IUPAC Name

2-bromo-1-[3-(methoxymethoxy)pentan-3-yl]-4-methylbenzene

InChI

InChI=1S/C14H21BrO2/c1-5-14(6-2,17-10-16-4)12-8-7-11(3)9-13(12)15/h7-9H,5-6,10H2,1-4H3

InChI Key

AKNFHFSCTRUKPX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=C(C=C(C=C1)C)Br)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 3-(2-bromo-4-methylphenyl)pentan-3-ol (6.0 g, 23.3 mmol) in DCM (20 mL) at rt were successively added DIPEA (8.1 mL, 47.4 mmol) and MOMCl (2.7 mL, 35.5 mmol) over a 10 min period. The solution was stirred 11 h at rt followed by addition of aqueous NH4Cl solution (100 mL). The aqueous phase was segregated, and the organic one was washed with water (100 mL), brine, dried with anhydrous Na2SO4, filtered, and concentrated to give pure 2-bromo-1-(3-(methoxymethoxy)pentan-3-yl)-4-methylbenzene (4.0 g, yield 57%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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